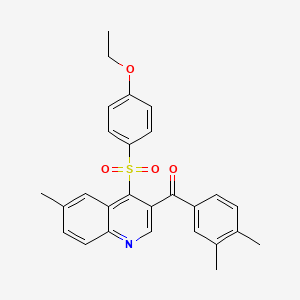
3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-DIMETHYLBENZOYL)-4-(4-ETHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is a useful research compound. Its molecular formula is C27H25NO4S and its molecular weight is 459.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Dimethylbenzoyl)-4-(4-ethoxybenzenesulfonyl)-6-methylquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates a complex structure featuring a quinoline core substituted with various functional groups that may influence its biological properties.
Anticancer Properties
Research has indicated that quinoline derivatives, including the compound , exhibit significant anticancer activity. A study focusing on similar quinoline derivatives demonstrated their efficacy against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- SW480 (colon cancer)
- A549 (lung cancer)
Findings : Compounds similar to this compound were shown to induce G2/M phase arrest and apoptosis in these cell lines, suggesting a potential therapeutic role in cancer treatment .
Antimicrobial Activity
Several studies have reported antimicrobial properties associated with quinoline derivatives. These compounds have been tested against a variety of bacteria and fungi, showing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Topoisomerases : Quinoline derivatives often inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Cell Signaling Pathways : The compound may influence pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : Evaluate the anticancer effects of a similar quinoline derivative.
- Methodology : In vitro assays on MCF-7 and A549 cells.
- Results : The compound showed IC50 values of 15 µM for MCF-7 and 10 µM for A549 cells, indicating potent anticancer activity.
-
Case Study on Antimicrobial Effects :
- Objective : Assess the antimicrobial efficacy against clinical isolates.
- Methodology : Disk diffusion method against E. coli and S. aureus.
- Results : Zones of inhibition measured up to 20 mm for S. aureus at a concentration of 100 µg/disc.
属性
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-ethoxyphenyl)sulfonyl-6-methylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4S/c1-5-32-21-9-11-22(12-10-21)33(30,31)27-23-14-17(2)6-13-25(23)28-16-24(27)26(29)20-8-7-18(3)19(4)15-20/h6-16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDRLDZJBWIQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














